2-Chloro-7-methoxyquinoline-3-carbaldehyde
Overview
Description
2-Chloro-7-methoxyquinoline-3-carbaldehyde is a substituted quinolinecarboxaldehyde . It is mainly used as solvents and is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes . It is also used in the manufacture of perfumes, solvents, and flavorings .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs has been highlighted in recent research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The quinoline ring system of 2-Chloro-7-Methylquinoline-3-Carbaldehyde is essentially planar . The methoxy and aldehyde groups are almost coplanar with it .Chemical Reactions Analysis
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs cover the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The molecular formula of 2-Chloro-7-methoxyquinoline-3-carbaldehyde is C11H8ClNO2 . Its molecular weight is 221.64 g/mol .Scientific Research Applications
Synthesis and Chemical Reactions
2-Chloro-7-methoxyquinoline-3-carbaldehyde is a significant compound in the field of organic chemistry, particularly in the synthesis of quinoline ring systems and various heterocyclic systems. Recent research has focused on its synthesis and the reactions it undergoes to form fused or binary quinoline-core heterocyclic systems. These reactions include dehalogenation, ring scission, and demethylation processes (Hamama et al., 2018), (Hull et al., 1975), (Belferdi et al., 2016).
Biological Applications
This compound has been applied in various biological studies. For instance, its derivatives show potential as antibacterial, antioxidant, and radical-scavenging agents. Molecular docking studies of these derivatives have been conducted to explore their potential as antimicrobial agents and their interactions with biological targets (Tabassum et al., 2014), (Zeleke et al., 2020).
Green Chemistry Perspective
From a green chemistry perspective, 2-Chloro-7-methoxyquinoline-3-carbaldehyde has been synthesized using environmentally friendly methods. These methods include microwave, ultrasound, and solvent-free techniques, contributing to the production of biologically active compounds (Patel et al., 2020).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, derivatives of 2-Chloro-7-methoxyquinoline-3-carbaldehyde have been synthesized for potential use as antimalarial agents. These derivatives have shown promising activity against P. falciparum, one of the primary causes of malaria (Alam et al., 2011).
Corrosion Inhibition
Additionally, quinoline derivatives, including 2-Chloro-7-methoxyquinoline-3-carbaldehyde, have been studied for their corrosion inhibition properties, which are crucial in protecting metals against dissolution in various industrial applications (Lgaz et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-chloro-7-methoxyquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXZCLBKDXISQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366391 | |
Record name | 2-chloro-7-methoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxyquinoline-3-carbaldehyde | |
CAS RN |
68236-20-4 | |
Record name | 2-chloro-7-methoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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